molecular formula C18H20O2 B14593758 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one CAS No. 61147-75-9

1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one

Cat. No.: B14593758
CAS No.: 61147-75-9
M. Wt: 268.3 g/mol
InChI Key: GKELJXXYHOXCRO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 3-methyl-2-phenylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methedrone: A structurally similar compound with a methoxy group and a phenyl ring, but with different functional groups.

    4-Methoxyamphetamine: Shares the methoxyphenyl structure but differs in its amine group and overall structure.

Uniqueness

1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structural features allow for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

61147-75-9

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-2-phenylbutan-1-one

InChI

InChI=1S/C18H20O2/c1-13(2)17(14-7-5-4-6-8-14)18(19)15-9-11-16(20-3)12-10-15/h4-13,17H,1-3H3

InChI Key

GKELJXXYHOXCRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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